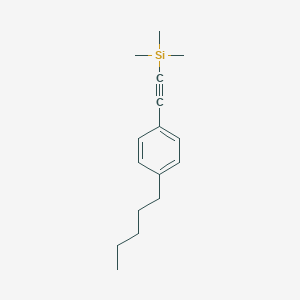

Trimethyl((4-pentylphenyl)ethynyl)silane

Description

Contextualization within Arylethynylsilanes and Organosilicon Compounds

Trimethyl((4-pentylphenyl)ethynyl)silane belongs to the class of arylethynylsilanes, which are characterized by a silyl (B83357) group attached to an acetylenic carbon that is, in turn, bonded to an aromatic ring system. Organosilicon compounds, in general, are noted for their thermal stability and are widely used in a variety of applications, from sealants to advanced electronics. researchgate.net The silicon-carbon bond at the core of these molecules provides a unique chemical profile compared to their all-carbon counterparts. researchgate.net

Arylethynylsilanes are particularly significant as building blocks in organic synthesis. The trimethylsilyl (B98337) (TMS) group often serves as a protecting group for the terminal alkyne. wikipedia.org This protection is crucial in multi-step syntheses, allowing for selective reactions at other parts of the molecule. The TMS group can be selectively removed under mild conditions, typically using a fluoride (B91410) source like tetra-n-butylammonium fluoride (TBAF), to reveal the terminal alkyne for further reactions, such as Sonogashira couplings. wikipedia.orgchemicalbook.com

Table 1: Chemical Properties of this compound

| Property | Value |

| CAS Number | 138220-08-3 |

| Molecular Formula | C₁₆H₂₄Si |

| Molecular Weight | 244.45 g/mol |

| Appearance | Colorless to Pale Yellow Liquid |

| Solubility | Soluble in Chloroform (B151607) |

This table presents key chemical identifiers and physical properties for this compound. chemicalbook.comsigmaaldrich.com

Significance of the Pentylphenyl and Trimethylsilyl Ethynyl (B1212043) Moieties in Chemical Research

The two primary functional components of this compound each contribute distinct and valuable properties to the molecule's utility in research.

The pentylphenyl moiety (a phenyl ring substituted with a five-carbon alkyl chain) is a common structural feature in molecules designed for liquid crystal applications. The pentyl group provides the necessary flexibility and influences the intermolecular interactions that are critical for the formation of mesophases—the state of matter between conventional liquid and solid crystalline phases. The desilylated derivative, 4-pentylphenylacetylene, is a known intermediate in the synthesis of liquid crystals. chemicalbook.com

The trimethylsilyl ethynyl moiety serves a dual purpose. Firstly, as mentioned, the trimethylsilyl group is an effective protecting group for the terminal alkyne. This allows for precise chemical manipulations, such as cross-coupling reactions on the aromatic ring, without unintended reactions at the alkyne. wikipedia.org For instance, in Sonogashira coupling reactions, the TMS-protected alkyne is stable, and the protection can be removed in a subsequent step to participate in further coupling reactions. wikipedia.org Secondly, the presence of the silicon atom can influence the electronic properties of the molecule, a feature that is exploited in the development of materials for organic electronics and photonics. researchgate.net

Table 2: Spectroscopic Data for this compound

| Type of Spectroscopy | Peak Information |

| Infrared (IR) | 2158 cm⁻¹ (C≡C stretch) |

| ¹H Nuclear Magnetic Resonance (¹H NMR) | δ 7.40 (d, J = 8.3 Hz, 2H), 7.13 (d, J = 8.4 Hz, 2H), 2.61 (t, 2H), 1.61 (m, 2H), 1.34 (m, 4H), 0.91 (t, 3H), 0.24 (s, 9H) |

This table details the characteristic spectroscopic signatures used to identify and characterize this compound.

Overview of Research Areas and Scholarly Contributions related to Silicon-Containing Acetylenes

Silicon-containing acetylenes, or alkynylsilanes, are a cornerstone of modern synthetic chemistry and materials science. Their research applications are broad and have led to significant advancements in several fields.

Organic Electronics: Arylethynylsilanes are frequently used in the synthesis of organic semiconductors and luminescent materials. The silicon atom can participate in the π-conjugation of the molecule, influencing the electronic band gap and emission properties. wikipedia.org This makes them valuable precursors for materials used in Organic Light-Emitting Diodes (OLEDs). chemicalbook.com In fact, a deuterated isotopologue of this compound is noted as an intermediate in the synthesis of materials for light-emitting diodes. chemicalbook.comsigmaaldrich.com

Liquid Crystals: The rigid rod-like structure imparted by the phenylacetylene (B144264) unit is a desirable feature for liquid crystal molecules. The synthesis of complex liquid crystals often involves the coupling of different aromatic units, a process facilitated by the use of protected acetylenes like arylethynylsilanes. chemicalbook.com

Polymer Chemistry: Silicon-containing acetylenic monomers can be polymerized to create materials with high thermal stability and unique electronic properties. These polymers are investigated for applications as ceramic precursors, photoresists, and conductive polymers.

Scholarly work often focuses on the synthesis of these compounds via palladium-catalyzed cross-coupling reactions, such as the Sonogashira reaction, which efficiently forms carbon-carbon bonds between aryl halides and terminal alkynes. wikipedia.org The ability to functionalize arylethynylsilanes and subsequently remove the silyl group makes them versatile tools for constructing complex, conjugated molecular architectures for a wide array of advanced material applications.

Structure

3D Structure

Properties

IUPAC Name |

trimethyl-[2-(4-pentylphenyl)ethynyl]silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24Si/c1-5-6-7-8-15-9-11-16(12-10-15)13-14-17(2,3)4/h9-12H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIMHWMRQVNSBAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC=C(C=C1)C#C[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Trimethyl 4 Pentylphenyl Ethynyl Silane and Analogues

Palladium-Catalyzed Cross-Coupling Reactions

The most established and widely used method for synthesizing arylalkynylsilanes is the Sonogashira cross-coupling reaction. nih.govmdpi.com This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgsynarchive.com

The core of this synthetic approach involves the coupling of a 4-pentylphenyl halide with trimethylsilylacetylene (B32187). researchgate.net The reaction is catalyzed by a palladium(0) complex, typically in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org The general transformation for producing Trimethyl((4-pentylphenyl)ethynyl)silane via this method starts with a halide-substituted pentylbenzene (B43098), such as 1-iodo-4-pentylbenzene or 1-bromo-4-pentylbenzene.

The reactivity of the aryl halide is a critical factor, with the rate of reaction following the trend: I > Br > Cl. wikipedia.org Consequently, aryl iodides are the most reactive substrates, often allowing the reaction to proceed under milder conditions. wikipedia.org The trimethylsilyl (B98337) group on the acetylene (B1199291) serves as a protecting group for the terminal proton, which can be removed later if the terminal alkyne is desired. libretexts.org

A representative protocol for a similar compound involves reacting an aryl iodide with trimethylsilylacetylene in the presence of a palladium catalyst, a copper co-catalyst, and a phosphine (B1218219) ligand in a suitable solvent.

The success of the Sonogashira coupling hinges on a synergistic catalytic system.

Palladium(II) Acetate (B1210297) (Pd(OAc)₂): This is a common and air-stable palladium source used as a precatalyst. acs.orgresearchgate.net In the reaction mixture, the Pd(II) species is reduced in situ to the catalytically active palladium(0) complex. wikipedia.org This reduction can be facilitated by amines or phosphine ligands present in the mixture. wikipedia.org Once formed, the Pd(0) species initiates the catalytic cycle by undergoing oxidative addition with the aryl halide. wikipedia.org

Copper(I) Iodide (CuI): The role of the copper co-catalyst is to increase the reaction rate, allowing for milder conditions such as room temperature. mdpi.comwikipedia.org CuI reacts with the terminal alkyne in the presence of the amine base to form a copper(I) acetylide intermediate. nih.gov This copper acetylide is more nucleophilic than the terminal alkyne itself and readily undergoes transmetalation with the Pd(II)-aryl intermediate, regenerating the copper catalyst and advancing the palladium cycle. wikipedia.org

Phosphine Ligands: Phosphine ligands, such as triphenylphosphine (B44618) (PPh₃), are crucial for stabilizing the palladium catalyst. libretexts.org They coordinate to the palladium center, preventing its precipitation as palladium black and modulating its electronic and steric properties. libretexts.orgscripps.edu Electron-rich and sterically bulky phosphines can enhance the rate of oxidative addition, which is often the rate-limiting step of the catalytic cycle. libretexts.orgacs.org The choice of phosphine can significantly impact catalyst activity and substrate scope. acs.org

Fine-tuning reaction parameters is essential for maximizing yield and minimizing reaction time.

Solvents and Bases: Amine bases, such as triethylamine (B128534) or diisopropylamine, are typically used in excess, often serving as both the base and the solvent. kaust.edu.sa The base is required to neutralize the hydrogen halide formed during the reaction and to facilitate the formation of the copper acetylide. nih.gov Other solvents like dimethylformamide (DMF) and tetrahydrofuran (B95107) (THF) can also be used. researchgate.netnih.gov

Temperature: The required temperature depends on the reactivity of the substrates and the specific catalytic system used. researchgate.net Highly reactive substrates like aryl iodides can often be coupled at room temperature, especially with a copper co-catalyst. wikipedia.org Less reactive aryl bromides or chlorides may require heating. wikipedia.org

Inert Atmosphere: Sonogashira reactions are typically conducted under an inert atmosphere (e.g., argon or nitrogen). organic-chemistry.org This is critical to prevent the oxidative homocoupling of the terminal alkyne (Glaser coupling), an undesirable side reaction catalyzed by the copper salt in the presence of oxygen. mdpi.com It also protects the zerovalent palladium catalyst from oxidation. libretexts.org

Microwave Irradiation: The use of controlled microwave heating has emerged as a powerful tool for accelerating Sonogashira couplings. organic-chemistry.orgmdpi.com Microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher product yields. organic-chemistry.orgresearchgate.net This technique provides efficient and rapid internal heating of the reaction mixture. mdpi.com

Below is a table summarizing how reaction conditions can be optimized for Sonogashira couplings.

| Catalyst System | Solvent | Base | Temperature (°C) | Heating Method | Typical Reaction Time | Key Outcome/Observation | Reference |

|---|---|---|---|---|---|---|---|

| Pd(PPh₃)₂Cl₂ / CuI | Triethylamine | Triethylamine | Room Temp | Conventional | 1 - 6 h | Standard conditions for aryl iodides. | synarchive.com |

| Pd(OAc)₂ / PPh₃ / CuI | DMF | K₂CO₃ | 100 | Conventional | 12 h | Effective for less reactive aryl bromides. | researchgate.net |

| Pd(OAc)₂ / P(t-Bu)₃ | Dioxane | Cs₂CO₃ | Room Temp | Conventional | 2 - 4 h | Copper-free conditions with bulky phosphine ligand. | libretexts.org |

| [DTBNpP]Pd(crotyl)Cl | DMSO | TMP | Room Temp | Conventional | 0.5 - 2 h | High yields at room temperature with specialized precatalyst. | acs.orgnih.gov |

| PdCl₂(PPh₃)₂ / CuI | NMP | Diisopropylamine | 120 | Microwave | 5 - 25 min | Rapid conversion for a broad range of aryl halides. | organic-chemistry.org |

N-Heterocyclic Carbene Catalyzed Trimethylsilylation of Terminal Acetylenes

An alternative strategy for synthesizing this compound involves the direct silylation of a terminal alkyne, 1-ethynyl-4-pentylbenzene. This transformation can be effectively catalyzed by N-Heterocyclic Carbenes (NHCs), which have become powerful tools in organocatalysis. nih.govnih.gov

NHCs are strong σ-donating species that function as potent nucleophilic catalysts. scripps.edu In the context of C-Si bond formation, the mechanism of NHC-catalyzed silylation of a terminal alkyne is thought to proceed through the activation of a silylating agent. nih.govresearchgate.net

For instance, when using a silylating agent like Ruppert's reagent (trimethylsilyl trifluoromethanesulfonate), the NHC catalyst first attacks the silicon atom, displacing the triflate and forming a highly reactive N-silylated NHC-adduct (an azolium silyl (B83357) ether). This intermediate acts as an electrophilic silylating agent. However, a more plausible pathway for terminal alkyne silylation involves the NHC acting as a base or part of a cooperative catalytic system.

In a proposed mechanism for the silylation of terminal acetylenes, the NHC catalyst activates the silyl source, while a separate base deprotonates the alkyne to form an acetylide. acs.org The nucleophilic acetylide then attacks the activated silicon species, forming the desired C(sp)-Si bond and regenerating the catalyst. The specific mechanistic pathway can vary depending on the silyl source, the base, and the reaction conditions. nih.govbeilstein-journals.org

The NHC-catalyzed silylation methodology has been shown to be effective for a range of terminal acetylenes, including those with aryl substituents. acs.org This indicates its applicability for the silylation of 1-ethynyl-4-pentylbenzene. The reaction typically proceeds under mild, often solvent-free conditions, providing the silylated alkyne products in excellent yields within a short timeframe. acs.org

The table below showcases the versatility of NHC-catalyzed trimethylsilylation on various terminal acetylenes, demonstrating the broad substrate scope that encompasses analogues of 1-ethynyl-4-pentylbenzene.

| Alkyne Substrate | Catalyst | Silyl Source | Base | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Phenylacetylene (B144264) | IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) | TMS-CF₃ (Ruppert's Reagent) | DBU | Neat, rt, 5 min | 98 | acs.org |

| 4-Methoxyphenylacetylene | IPr | TMS-CF₃ | DBU | Neat, rt, 5 min | 97 | acs.org |

| 4-Chlorophenylacetylene | IPr | TMS-CF₃ | DBU | Neat, rt, 5 min | 98 | acs.org |

| 1-Ethynylnaphthalene | IPr | TMS-CF₃ | DBU | Neat, rt, 5 min | 96 | acs.org |

| 1-Octyne | IPr | TMS-CF₃ | DBU | Neat, rt, 5 min | 95 | acs.org |

Grignard Reagent-Based Approaches for Silicon-Carbon Bond Formation

Grignard reagents are powerful tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. Their application in the synthesis of organosilanes is a well-established methodology. researchgate.netnih.gov

Synthesis of Related Silane-Containing Conjugated Systems

The synthesis of silane-containing conjugated systems, such as this compound, can be achieved through the reaction of an appropriate Grignard reagent with a silicon halide. While direct synthesis of the target molecule via a Grignard reaction with a pre-assembled (4-pentylphenyl)ethynyl moiety can be challenging, the formation of the core trimethylsilyl group is often accomplished using a Grignard reagent. For instance, methylmagnesium bromide (MeMgBr) can be used as a precatalyst for the dehydrocoupling of silanes and amines to form aminosilane (B1250345) products under mild conditions. researchgate.netmdpi.com This highlights the utility of Grignard reagents in forming silicon-heteroatom bonds, a principle that extends to silicon-carbon bond formation.

A common strategy involves the preparation of a Grignard reagent from an aryl or alkyl halide, which then reacts with a silicon-containing electrophile. For example, in the synthesis of related butadienylsilanes, (trimethylsilyl)methylmagnesium chloride is reacted with other organic fragments in the presence of a nickel catalyst. researchgate.net This demonstrates the principle of using a silyl-containing Grignard reagent to introduce the silane (B1218182) moiety into a larger molecule.

The following table outlines a general approach for the synthesis of organosilanes using Grignard reagents:

| Step | Description | Reactants | Product |

| 1 | Formation of Grignard Reagent | Alkyl/Aryl Halide, Magnesium | Alkyl/Arylmagnesium Halide |

| 2 | Reaction with Silane | Alkyl/Arylmagnesium Halide, Silicon Halide | Organosilane |

Strategies Involving Organolithium Intermediates and Electrophilic Quenching with Chlorosilanes

Organolithium reagents offer an alternative and often more reactive pathway for the formation of carbon-silicon bonds, particularly in the synthesis of silylated alkynes.

Formation of Trimethylsilyl-Substituted Acetylenes via Lithiation

A widely employed method for the synthesis of trimethylsilyl-substituted acetylenes involves the deprotonation of a terminal alkyne with a strong organolithium base, such as n-butyllithium, followed by quenching the resulting lithium acetylide with chlorotrimethylsilane (B32843). prepchem.com

For the synthesis of a compound structurally related to the target molecule, such as trimethyl[(tributylstannyl)ethynyl]silane, trimethylsilylacetylene is first treated with butyllithium (B86547) to form lithium trimethylsilylacetylide. prepchem.com This intermediate is then reacted with an electrophile. A similar strategy can be envisioned for this compound, where (4-pentylphenyl)acetylene would be the starting terminal alkyne.

The general reaction scheme is as follows:

Deprotonation: An arylacetylene is reacted with an organolithium reagent (e.g., n-butyllithium) in an inert solvent like tetrahydrofuran (THF) at low temperatures to generate a lithium acetylide.

Electrophilic Quench: The lithium acetylide is then treated with chlorotrimethylsilane to yield the desired trimethylsilyl-substituted acetylene.

This method is highly efficient and provides good yields of the silylated product. The reaction conditions for a representative synthesis are detailed in the table below.

| Reactant 1 | Reactant 2 | Reagent | Solvent | Temperature | Product | Yield |

| Trimethylsilylacetylene | Tributyltin chloride | n-Butyllithium | Tetrahydrofuran | -78°C to room temp. | Trimethyl[(tributylstannyl)ethynyl]silane | 52.2% prepchem.com |

Synthetic Routes for Isotope-Labelled Analogues (e.g., Trimethyl[(4-pentylphenyl)ethynyl]silane-d7)

The synthesis of isotope-labeled compounds is crucial for various analytical and mechanistic studies. The preparation of Trimethyl[(4-pentylphenyl)ethynyl]silane-d7, where the pentyl group is deuterated, requires a specific synthetic strategy that introduces deuterium (B1214612) atoms at the desired positions.

A plausible approach would involve the synthesis of a deuterated precursor, specifically 1-bromo-4-(pentyl-d7)benzene. This deuterated aryl bromide can then be used in a Sonogashira coupling reaction with trimethylsilylacetylene to yield the final deuterated product. The Sonogashira coupling is a robust and widely used cross-coupling reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. gelest.commdpi.org

The synthesis of the deuterated pentylbenzene precursor could be achieved through methods such as the reduction of a corresponding ketone or the use of deuterated starting materials in a Grignard or other coupling reaction to build the pentyl chain. General methods for deuteration of organic compounds often involve exchange reactions in the presence of a deuterium source like D₂O and a suitable catalyst, or the use of deuterated reagents like lithium aluminum deuteride (B1239839) (LiAlD₄). epj-conferences.org

A proposed synthetic sequence for Trimethyl[(4-pentylphenyl)ethynyl]silane-d7 is outlined below:

| Step | Description | Starting Material | Key Reagents | Intermediate/Product |

| 1 | Synthesis of deuterated pentyl bromide | e.g., Valerophenone | Deuterium source (e.g., D₂, catalyst), Brominating agent | 1-Bromo-4-(pentyl-d7)benzene |

| 2 | Sonogashira Coupling | 1-Bromo-4-(pentyl-d7)benzene | Trimethylsilylacetylene, Pd catalyst, Cu(I) cocatalyst, Base | Trimethyl[(4-pentylphenyl)ethynyl]silane-d7 |

This approach allows for the specific incorporation of deuterium into the pentyl group, providing a valuable tool for tracer studies and reaction mechanism investigations.

Reaction Chemistry and Chemical Transformations

Desilylation Reactions for Generating Terminal Alkynes

The removal of the trimethylsilyl (B98337) (TMS) group from trimethyl((4-pentylphenyl)ethynyl)silane is a fundamental transformation that yields the corresponding terminal alkyne, 1-ethynyl-4-pentylbenzene. This desilylation is a critical step for subsequent reactions that require a free terminal alkyne.

A common and effective method for this deprotection involves the use of a mild base such as potassium carbonate (K₂CO₃) in a protic solvent like methanol (B129727) (MeOH). guidechem.com The reaction is typically stirred at room temperature for a couple of hours. guidechem.com The progress of the reaction can be conveniently monitored using techniques like thin-layer chromatography (TLC). guidechem.com Following the completion of the reaction, a standard workup procedure involving extraction with an organic solvent, such as dichloromethane, and drying over a desiccant like magnesium sulfate (B86663) (MgSO₄) affords the purified 1-ethynyl-4-pentylbenzene. guidechem.com Yields for this deprotection step are often very high, with some reports indicating nearly quantitative conversion. guidechem.com

Alternative reagents can also be employed for the desilylation of terminal acetylenic TMS groups. For instance, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) has been shown to selectively remove the TMS group under mild conditions, even in the presence of other base-labile groups. organic-chemistry.org Catalytic amounts of silver nitrate (B79036) (AgNO₃) can also facilitate the protiodesilylation of 1-(trimethylsilyl)-1-alkynes. organic-chemistry.org Another approach involves the use of potassium trimethylsilanolate (KOTMS) at low loadings, which can cleave various organosilanes. organic-chemistry.org

The synthesis of the starting material, this compound, is typically achieved through a Sonogashira coupling reaction between a 4-pentylphenyl halide (e.g., 4-pentylphenyl iodide or bromide) and trimethylsilylacetylene (B32187). guidechem.com This reaction is catalyzed by a palladium complex, such as bis(triphenylphosphine)palladium(II) chloride, in the presence of a copper(I) co-catalyst like copper(I) iodide, and a base such as triethylamine (B128534). guidechem.com

Table 1: Reagents and Conditions for Desilylation

| Reagent | Solvent | Temperature | Reaction Time | Typical Yield | Reference |

|---|---|---|---|---|---|

| Potassium Carbonate (K₂CO₃) | Methanol (MeOH) | Room Temperature | 2 hours | >99% | guidechem.com |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Not specified | Not specified | Not specified | Not specified | organic-chemistry.org |

| Silver Nitrate (AgNO₃) | Not specified | Not specified | Not specified | Not specified | organic-chemistry.org |

Further Functionalization of the Pentylphenyl Moiety via Electrophilic or Nucleophilic Substitution

The pentylphenyl group of this compound offers a site for further chemical modification through electrophilic or nucleophilic substitution reactions. These reactions allow for the introduction of additional functional groups, leading to a wider range of derivatives with tailored properties.

Electrophilic Aromatic Substitution:

Electrophilic aromatic substitution (SEAr) is a class of reactions where an electrophile replaces an atom, typically hydrogen, on an aromatic ring. wikipedia.org The pentyl group on the phenyl ring is an activating group, meaning it donates electron density to the ring, making it more susceptible to electrophilic attack. wikipedia.org Activating groups are typically ortho- and para-directing, meaning the incoming electrophile will preferentially add to the positions adjacent (ortho) or opposite (para) to the pentyl group. wikipedia.org

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). wikipedia.orglibretexts.org

Halogenation: Introduction of a halogen (e.g., -Cl, -Br) using a diatomic halogen and a Lewis acid catalyst like iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃). wikipedia.orgmasterorganicchemistry.com

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid. wikipedia.org

Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively, using an alkyl or acyl halide and a strong Lewis acid catalyst like AlCl₃. wikipedia.org

Nucleophilic Aromatic Substitution:

While less common for electron-rich aromatic rings, nucleophilic aromatic substitution (SNAr) can occur under specific conditions, particularly if a suitable leaving group is present on the ring. nih.gov In the context of the pentylphenyl moiety, this would typically require prior functionalization to introduce a good leaving group, such as a halide. The reaction mechanism generally involves the addition of a nucleophile to the aromatic ring, forming a Meisenheimer-like intermediate, followed by the elimination of the leaving group. nih.gov

The reactivity in nucleophilic substitution reactions is influenced by the nature of both the nucleophile and the electrophile (the substituted aromatic ring). walisongo.ac.idkoreascience.krrsc.org For instance, more electron-rich phosphines are generally better nucleophiles in SN2 reactions. walisongo.ac.id

Reactions at the Ethynyl (B1212043) Linkage

The ethynyl group, particularly after desilylation, is a highly reactive functional group that can participate in a variety of chemical transformations, including cyclization, oligomerization, and polymerization reactions.

Cyclization Reactions Leading to Fused Heterocyclic Compounds (e.g., Benzofuran (B130515) Derivatives)

The terminal alkyne, 1-ethynyl-4-pentylbenzene, can be a precursor for the synthesis of fused heterocyclic compounds like benzofurans. Benzofurans are important structural motifs found in many natural products and pharmaceuticals. nih.govcalstate.edu

One common strategy for synthesizing benzofurans involves the coupling of a terminal alkyne with an ortho-substituted phenol, followed by intramolecular cyclization. For example, a Sonogashira coupling reaction between an iodophenol and a terminal alkyne, catalyzed by palladium and copper complexes, can lead to the formation of a benzofuran derivative. nih.gov

Various catalytic systems have been developed for the synthesis of benzofurans. nih.govnih.gov These include methods utilizing palladium, copper, gold, and iron catalysts. nih.govnih.gov For instance, gold(I)-catalyzed cyclization of phenols onto alkynes is a well-established method for forming the benzofuran core. calstate.edu Iron chloride has also been used to catalyze the ring-closing reaction of substituted alkynyl benzenes. nih.gov

Oligomerization and Polymerization Pathways for Extended Pi-Conjugated Systems

The ethynyl group serves as a key monomeric unit for the construction of extended π-conjugated systems, such as oligomers and polymers. These materials are of great interest due to their potential applications in electronics and photonics. researchgate.netmdpi.com

The terminal alkyne, 1-ethynyl-4-pentylbenzene, can undergo oxidative homocoupling to form a symmetrical butadiyne, 1,4-bis(4-pentylphenyl)buta-1,3-diyne. A common method for this transformation is the Glaser-Hay coupling, which typically employs a copper(I) salt, a base like N,N,N',N'-tetramethylethylenediamine (TMEDA), and an oxidant, often oxygen. nih.govscispace.com

To synthesize an unsymmetrical butadiyne like trimethyl((4-pentylphenyl)buta-1,3-diyn-1-yl)silane, a cross-coupling reaction is required. One approach is the Cadiot-Chodkiewicz coupling, which involves the reaction of a terminal alkyne with a 1-haloalkyne in the presence of a copper(I) salt and a base.

The synthesis of silylated butadiynes is also well-documented. For example, 1,4-bis(trimethylsilyl)buta-1,3-diyne can be synthesized via the oxidative coupling of trimethylsilylacetylene. scispace.comnih.gov This compound can then be selectively functionalized.

Table 2: Synthesis of Butadiyne Analogues

| Reaction Type | Reagents | Catalyst | Product Type | Reference |

|---|---|---|---|---|

| Glaser-Hay Homocoupling | Terminal Alkyne, O₂ | Cu(I) salt, TMEDA | Symmetrical Butadiyne | nih.govscispace.com |

| Cadiot-Chodkiewicz Coupling | Terminal Alkyne, 1-Haloalkyne | Cu(I) salt, Base | Unsymmetrical Butadiyne | acs.org |

Poly(arylene ethynylene)s (PAEs) are a class of conjugated polymers characterized by alternating aromatic and ethynylene units. The monomer, 1-ethynyl-4-pentylbenzene, or its derivatives, can be used in the synthesis of these polymers. researchgate.net

A common method for the synthesis of PAEs is the Hay's oxidative coupling polymerization of diethynyl monomers. researchgate.net This method is effective for producing high molecular weight polymers. researchgate.net The resulting polymers often exhibit interesting optical and electronic properties due to their extended π-conjugation. researchgate.net

Oligomers of arylene ethynylenes can also be synthesized through controlled polymerization or step-wise coupling reactions. These oligomers are valuable as model compounds for studying the properties of the corresponding polymers. nih.gov

Cross-Coupling Reactions with Diverse Organic and Organometallic Substrates

This compound is a versatile substrate in palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. The presence of the trimethylsilyl group on the acetylene (B1199291) moiety allows for unique reactivity, particularly in Sonogashira-type couplings. While the trimethylsilyl group can act as a protecting group, it can also participate directly in cross-coupling reactions under specific conditions, leading to the formation of unsymmetrical diarylalkynes. This reactivity is crucial in the synthesis of complex organic materials, including liquid crystals and organic electronics, where the rigid-rod-like structure of the resulting molecules is highly desirable.

Sonogashira Coupling

The Sonogashira reaction is a powerful method for the formation of a C(sp)-C(sp²) bond between a terminal alkyne and an aryl or vinyl halide. nih.gov In the context of this compound, a modified Sonogashira-type reaction, often referred to as a sila-Sonogashira reaction, can occur. In this reaction, the trimethylsilyl group is cleaved in situ, and the resulting acetylide couples with an organic halide. This direct coupling of silylacetylenes with aryl halides can be achieved without a separate deprotection step. mdpi.org

Research has shown that these couplings can be performed under copper-free conditions, which is advantageous as it avoids issues with copper-catalyzed alkyne homocoupling and simplifies product purification. nih.govresearchgate.net The choice of palladium catalyst, ligand, base, and solvent system is critical for achieving high yields and selectivity. For instance, the use of highly active palladium precatalysts can facilitate these reactions at room temperature. nih.gov

A study on the direct coupling of 1-phenyl-2-(trimethylsilyl)acetylenes with aryl halides demonstrated a successful method using a palladium acetate (B1210297) catalyst with a phosphine (B1218219) ligand and a sodium acetate base in DMF, accelerated by microwave irradiation. mdpi.org This approach highlights a practical route to unsymmetrical diarylacetylenes.

Interactive Data Table: Sonogashira-type Coupling of Silylacetylenes with Aryl Halides

This table summarizes representative conditions for the cross-coupling of a generic silylacetylene with various aryl halides, based on methodologies applicable to this compound.

| Aryl Halide | Catalyst | Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Reference |

| 3-Iodopyridine | Pd(OAc)₂ | tri(o-tolyl)phosphine | NaOAc | DMF | 100 (MW) | 75 | mdpi.org |

| 3-Bromopyridine | Pd(OAc)₂ | tri(o-tolyl)phosphine | NaOAc | DMF | 100 (MW) | 55 | mdpi.org |

| 4-Bromoanisole | Pd(OAc)₂ | tri(o-tolyl)phosphine | NaOAc | DMF | 100 (MW) | 85 | mdpi.org |

| 2-Bromobenzaldehyde | Pd(OAc)₂ | tri(o-tolyl)phosphine | NaOAc | DMF | 100 (MW) | 71 | mdpi.org |

Other Cross-Coupling Reactions

While the Sonogashira reaction is the most directly relevant cross-coupling for this compound, the core structure lends itself to other transformations after suitable modification. For instance, if the trimethylsilyl group is first removed to yield the terminal alkyne, 1-ethynyl-4-pentylbenzene, it can then participate in a wider range of coupling reactions.

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene. nih.govnih.gov While this compound itself is not a typical substrate for the Heck reaction, its derivatives could be. For example, the corresponding aryl halide derivative, 1-bromo-4-((trimethylsilyl)ethynyl)benzene, could potentially undergo a Heck reaction with an alkene.

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound with an organic halide. nih.govrsc.org Similar to the Heck reaction, a halogenated derivative of this compound would be required to act as the electrophilic partner in a Suzuki coupling. Conversely, conversion of the silylalkyne to a boronic acid or ester derivative would allow it to act as the nucleophilic partner.

The utility of this compound in cross-coupling reactions primarily lies in its ability to generate a substituted arylethynyl moiety. The specific conditions required for these transformations depend heavily on the nature of the coupling partner and the desired product. The development of more efficient and versatile palladium catalysts continues to expand the scope of these reactions for complex molecule synthesis. nih.govnih.gov

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ²⁹Si NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of Trimethyl((4-pentylphenyl)ethynyl)silane, offering precise insights into the hydrogen, carbon, and silicon atomic environments within the molecule.

Data obtained from ¹H NMR spectroscopy allows for the identification and assignment of all proton signals in the molecule. rsc.org The spectrum, typically recorded in deuterated chloroform (B151607) (CDCl₃), shows distinct signals for the aromatic protons, the aliphatic protons of the pentyl chain, and the methyl protons of the trimethylsilyl (B98337) group. rsc.org

¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Integration | Assignment |

|---|---|---|---|---|

| 7.40 | d (doublet) | 8.3 | 2H | Aromatic protons ortho to the ethynyl (B1212043) group |

| 7.13 | d (doublet) | 8.4 | 2H | Aromatic protons ortho to the pentyl group |

| 2.61 | t (triplet) | 7.7 | 2H | -CH₂- (Benzylic) |

| 1.65–1.58 | m (multiplet) | - | 2H | -CH₂- |

| 1.39–1.31 | m (multiplet) | - | 4H | -CH₂-CH₂- |

| 0.90 | t (triplet) | 7.0 | 3H | -CH₃ (Terminal methyl) |

| 0.24 | s (singlet) | - | 9H | -Si(CH₃)₃ |

Data sourced from The Royal Society of Chemistry. rsc.org

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. rsc.org The spectrum reveals signals for the aromatic carbons, the acetylenic carbons, the aliphatic carbons of the pentyl chain, and the methyl carbons of the trimethylsilyl group. rsc.org

¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ) [ppm] | Assignment |

|---|---|

| 143.7 | Aromatic C (quaternary, C-pentyl) |

| 131.9 | Aromatic CH |

| 128.3 | Aromatic CH |

| 120.2 | Aromatic C (quaternary, C-ethynyl) |

| 105.4 | Acetylenic C (-C≡CSi) |

| 93.3 | Acetylenic C (Ar-C≡) |

| 35.9 | Aliphatic -CH₂- |

| 31.4 | Aliphatic -CH₂- |

| 30.9 | Aliphatic -CH₂- |

| 22.5 | Aliphatic -CH₂- |

| 14.1 | Aliphatic -CH₃ |

| 0.06 | -Si(CH₃)₃ |

Data sourced from The Royal Society of Chemistry. rsc.org

²⁹Si NMR spectroscopy, while less common, is a powerful tool for characterizing organosilicon compounds. It provides direct information about the silicon atom's chemical environment. rsc.org For this compound, the ²⁹Si NMR spectrum would be expected to show a single resonance, with a chemical shift characteristic of a trimethylsilyl group attached to an sp-hybridized carbon. rsc.orgresearchgate.net

The combined data from ¹H and ¹³C NMR are used for the unambiguous assignment of the molecule's structure. The doublet signals in the aromatic region of the ¹H NMR spectrum, with integrations of 2H each, confirm the 1,4-disubstituted (para) pattern of the phenyl ring. rsc.org The triplet at 2.61 ppm is characteristic of the benzylic methylene (B1212753) protons of the pentyl group, and its coupling to the adjacent methylene group further supports this assignment. rsc.org The large singlet at 0.24 ppm, integrating to 9H, is the definitive signal for the chemically equivalent protons of the trimethylsilyl (-Si(CH₃)₃) group. rsc.org

In the ¹³C NMR spectrum, the presence of two quaternary carbon signals in the aromatic region (143.7 and 120.2 ppm) confirms the disubstituted nature of the benzene (B151609) ring. rsc.org The two signals at 105.4 and 93.3 ppm are characteristic of the two distinct carbons of the alkyne triple bond, confirming the ethynyl linkage. rsc.org The six distinct signals for the pentyl and trimethylsilyl groups align perfectly with the expected structure. rsc.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is employed to identify the characteristic functional groups present in the molecule by detecting their vibrational frequencies. The spectrum of this compound displays key absorption bands that confirm its structure. rsc.org A prominent and diagnostic band is observed at 2158 cm⁻¹, which is characteristic of the C≡C (alkyne) stretching vibration. rsc.org Other significant absorptions correspond to C-H stretching in the aromatic and aliphatic regions, as well as vibrations associated with the trimethylsilyl group. researchgate.net

Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3100-3000 | C-H Stretch | Aromatic |

| ~2955-2850 | C-H Stretch | Aliphatic (Pentyl) |

| 2158 | C≡C Stretch | Alkyne |

| ~1250 | Symmetric Deformation | -Si(CH₃)₃ |

| ~840 | Si-C Stretch | -Si(CH₃)₃ |

Data for C≡C stretch sourced from The Royal Society of Chemistry. rsc.org Other data represent typical ranges for the specified functional groups.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental formula of a compound by providing a highly accurate measurement of its mass-to-charge ratio (m/z). For this compound, HRMS analysis using electrospray ionization (ESI) precisely determines its molecular mass. rsc.org The experimentally measured mass is compared to the theoretically calculated mass for the chemical formula C₁₆H₂₄Si, providing unequivocal confirmation of the compound's elemental composition. rsc.org

Calculated Mass: m/z 244.1647 for [C₁₆H₂₄Si] rsc.org

Found Mass: m/z 244.1647 rsc.org

The excellent agreement between the calculated and found values validates the assigned molecular formula. rsc.org

Chromatographic Techniques for Purification and Purity Analysis (e.g., Column Chromatography)

Chromatographic methods are indispensable for the isolation and purification of this compound from reaction mixtures and for assessing the purity of the final product. rsc.org

Column chromatography over silica (B1680970) gel is a standard and effective method for purification. rsc.orgsemanticscholar.org The crude product is loaded onto a silica gel column, and a non-polar eluent, typically a hexane (B92381) or a hexane/ethyl acetate (B1210297) mixture, is passed through the column. rsc.orgorgsyn.org Due to differences in polarity and interaction with the stationary phase (silica gel), the desired compound separates from impurities, allowing for the collection of pure fractions.

Thin-Layer Chromatography (TLC) is routinely used to monitor the progress of the synthesis and to analyze the fractions collected from column chromatography. rsc.orgresearchgate.net By spotting the sample on a silica-coated plate and developing it with an appropriate solvent system, the purity can be quickly assessed. A pure compound typically appears as a single spot on the TLC plate.

Applications in Advanced Materials Science and Engineering

Precursors for Luminescent and Optoelectronic Materials

While direct and extensive research specifically detailing the use of Trimethyl((4-pentylphenyl)ethynyl)silane as a direct precursor for commercially available luminescent and optoelectronic materials is limited, its structural motifs are highly relevant to the design of such materials. The trimethylsilyl (B98337) group serves as a protecting group for the terminal alkyne, which can be deprotected to yield a reactive terminal acetylene (B1199291). This functionality is crucial for its role as an intermediate and a building block.

The core structure of this compound, a substituted phenylethynyl moiety, is a common component in various organic light-emitting diode (OLED) materials. The synthesis of complex organic molecules for OLEDs often requires sequential reaction steps where a terminal alkyne is a key functional group for coupling reactions, such as the Sonogashira coupling. By protecting the alkyne as a trimethylsilyl derivative, chemists can perform other reactions on the molecule without affecting the alkyne. Subsequently, the trimethylsilyl group can be selectively removed to allow the alkyne to participate in the final steps of the synthesis of an LED material. Although specific examples detailing the use of this exact compound are not prevalent in readily accessible literature, its function as a protected alkyne is a fundamental strategy in the synthesis of various organic electronic materials.

Conjugated polymers, which are organic polymers with alternating single and double bonds along their backbone, are of great interest for applications in organic electronics due to their unique electronic and optical properties. The electronic properties of these polymers can be fine-tuned by altering the chemical structure of the monomer units.

The deprotected form of this compound, which is 4-pentylphenylacetylene, can serve as a monomer or a comonomer in the synthesis of conjugated polymers. The rigid phenylethynyl unit can be incorporated into a polymer backbone to enhance charge carrier mobility and control the polymer's conformation. The pentyl side chain improves the solubility of the resulting polymer, which is a crucial factor for solution-based processing of organic electronic devices. While specific research focusing on polymers derived solely from this monomer is not widely reported, the use of similar substituted phenylacetylene (B144264) derivatives is a well-established approach for creating conjugated polymers with tailored properties for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and sensors.

Role as a Coupling Agent or Interface Modifier in Composite Materials

Silane (B1218182) compounds are widely recognized for their ability to act as coupling agents to improve the adhesion between organic polymers and inorganic materials in composites. This is achieved through the dual functionality of the silane molecule: one part reacts with the inorganic surface, and the other part is compatible with the organic matrix.

While this compound itself is not a traditional coupling agent due to the lack of a reactive group that can readily form strong covalent bonds with inorganic surfaces (like an alkoxy or chloro group), its derivatives could potentially be used for this purpose. For instance, if the trimethylsilyl group were replaced with a trialkoxysilyl group, the resulting molecule could anchor to hydroxyl-rich inorganic surfaces like silica (B1680970) or glass. The pentylphenyl group would then provide a hydrophobic and organophilic interface for improved compatibility and adhesion with a non-polar polymer matrix. However, there is no direct evidence in the searched literature to suggest that this compound is used for this specific application.

The long pentyl chain and the phenyl group in this compound impart a hydrophobic character to the molecule. In principle, molecules with such properties can be used to modify the surface of inorganic particles to make them more dispersible in organic solvents or polymer matrices. This surface modification, often referred to as hydrophobization, can prevent the agglomeration of inorganic fillers and improve the homogeneity and mechanical properties of the resulting composite material. Despite this potential, there is a lack of specific research demonstrating the use of this compound as a dispersing or hydrophobing agent.

Utility in General Organic Synthesis and the Preparation of Functional Materials

The most clearly documented application of this compound is in the field of organic synthesis, where it serves as a stable and convenient source of the 4-pentylphenylacetylene moiety.

The trimethylsilyl group acts as a robust protecting group for the terminal alkyne. This allows for a wide range of chemical transformations to be carried out on other parts of the molecule without the interference of the acidic acetylenic proton. The deprotection of the trimethylsilyl group is typically achieved under mild conditions, for example, by using a fluoride (B91410) source like tetra-n-butylammonium fluoride (TBAF), which regenerates the terminal alkyne for subsequent reactions. This synthetic utility makes this compound a valuable intermediate in the multi-step synthesis of complex organic molecules, including pharmaceuticals, liquid crystals, and other functional materials where a substituted phenylacetylene unit is required.

One specific example found in the literature is the use of this compound as a starting material in the synthesis of 4-pentylphenylacetylene. chemicalbook.com This transformation is a key step that enables the incorporation of the 4-pentylphenylacetylene unit into more complex molecular architectures.

Theoretical and Computational Chemistry Studies

Molecular Geometry Optimization and Conformational Analysis

No specific studies detailing the optimized molecular geometry or conformational analysis of Trimethyl((4-pentylphenyl)ethynyl)silane were found in the reviewed literature. Such studies would typically involve computational methods to determine the most stable three-dimensional arrangement of the atoms, bond lengths, bond angles, and the rotational dynamics of the pentyl and trimethylsilyl (B98337) groups.

Electronic Structure Calculations

There is no available research that specifically calculates or discusses the electronic structure of this compound. This type of analysis would involve the calculation of frontier molecular orbitals (HOMO and LUMO) to predict the compound's electronic and optical properties, such as its reactivity, electron-donating or -accepting capabilities, and potential applications in optoelectronic materials.

Computational Elucidation of Reaction Mechanisms

No computational studies elucidating the reaction mechanisms involving this compound were identified. Research in this area would typically focus on mapping the energy profiles of reactions, such as the cleavage of the silicon-carbon bond (desilylation) or its participation in coupling reactions, to understand the transition states and intermediates involved.

Future Research Directions and Emerging Applications

Development of Sustainable and Atom-Economical Synthetic Pathways

The pursuit of green chemistry principles is driving innovation in the synthesis of organosilane compounds. For Trimethyl((4-pentylphenyl)ethynyl)silane and its analogs, future research will likely focus on moving beyond traditional cross-coupling reactions, which may require pre-functionalized starting materials and generate stoichiometric waste.

Key research directions include:

Catalytic C-H Activation: Developing catalytic systems (e.g., based on palladium, ruthenium, or iridium) that enable the direct coupling of hydrosilanes with 1-ethynyl-4-pentylbenzene. This approach would eliminate the need for halogenated intermediates, significantly improving the atom economy of the synthesis.

Dehydrogenative Silylation: Investigating ruthenium-catalyzed dehydrogenative silylation of terminal alkenes as a potential one-pot route to generate the alkyne functionality from more readily available alkene precursors. acs.org This method is highly atom-economical as it produces only hydrogen gas as a byproduct. acs.org

Flow Chemistry: Implementing continuous flow processes for the synthesis. Flow chemistry offers enhanced safety, scalability, and precise control over reaction parameters, which can lead to higher yields and purity while minimizing solvent usage and waste generation.

Earth-Abundant Metal Catalysis: Replacing precious metal catalysts (like palladium) with more abundant and less toxic alternatives such as copper, nickel, or iron for cross-coupling reactions. acs.org This shift is crucial for reducing the environmental impact and cost of large-scale production.

Modern synthetic strategies aim to maximize the incorporation of all reactant atoms into the final product, a concept known as atom economy. nih.govresearchgate.net The hydrolysis of silanes, for instance, is an atom-efficient process that is fundamental to many applications of organosilanes. acs.org

Table 1: Comparison of Synthetic Strategies

| Method | Advantages | Challenges | Relevance to Sustainability |

|---|---|---|---|

| Traditional Cross-Coupling (e.g., Sonogashira) | High yields, well-established | Requires pre-functionalization, potential for metal contamination, generates salt waste | Moderate; improvements needed in catalyst recycling and waste reduction. |

| Direct C-H Silylation | High atom economy, fewer synthetic steps | Catalyst development, regioselectivity control | High; eliminates halogenated intermediates and reduces waste. |

| Dehydrogenative Coupling | Excellent atom economy (H₂ byproduct), mild conditions | Catalyst stability, substrate scope | Very High; represents a green and efficient pathway. acs.org |

| Flow Synthesis | Improved safety, scalability, process control | Initial setup cost, potential for clogging | High; enables process optimization, reducing energy and solvent consumption. |

Exploration of Advanced Optoelectronic Device Architectures Utilizing Derivatives

The rigid, conjugated core of this compound makes its derivatives promising candidates for organic electronic materials. The trimethylsilyl (B98337) group can act as a solubilizing group or be readily cleaved to yield a terminal alkyne for further elaboration into more complex, conjugated "molecular wire" structures. nih.gov Isotopically labeled versions of the compound have been noted as intermediates in the synthesis of materials for light-emitting diodes. chemicalbook.com

Future research will likely explore:

Organic Light-Emitting Diodes (OLEDs): Incorporating elongated and more complex analogs of this compound into the emissive or charge-transport layers of OLEDs. The rigid-rod nature of the phenylethynyl backbone can facilitate ordered packing in thin films, potentially improving charge mobility and device efficiency.

Organic Photovoltaics (OPVs): Designing and synthesizing donor-acceptor molecules where the phenylethynyl moiety serves as a conjugated bridge. The tunability of the electronic properties by modifying substituents on the phenyl ring could be used to optimize the absorption spectrum and energy levels for efficient solar energy conversion.

Organic Field-Effect Transistors (OFETs): Utilizing the self-assembly properties of derivatives to create highly ordered thin films for the semiconductor channel in OFETs. The pentyl group can enhance solubility and influence molecular packing, which is critical for achieving high charge carrier mobility.

The development of advanced optoelectronic devices relies on the precise design of materials and device architectures to control the interaction of light and electricity. researchgate.netresearchgate.net The integration of novel nanostructured materials is a key strategy for enhancing the performance of these devices. researchgate.net

Integration into Nanostructured Materials and Devices

The organosilane functionality is a powerful tool for anchoring organic molecules to inorganic surfaces and for constructing hybrid organic-inorganic materials. mdpi.com The trimethylsilyl group of the title compound can be converted to a more reactive silanol, alkoxysilane, or chlorosilane, enabling its integration into various nanostructures.

Emerging applications in this area include:

Self-Assembled Monolayers (SAMs): Forming highly ordered SAMs on silica (B1680970), glass, or silicon oxide surfaces. researchgate.net The rod-like molecules could align perpendicularly to the surface, creating a well-defined organic layer with tunable surface properties (e.g., hydrophobicity) controlled by the terminal pentyl groups.

Hybrid Nanomaterials: Using the compound as an organic modifier in the sol-gel synthesis of silica nanoparticles or mesoporous silica. mdpi.comnih.gov The organic fragments would be covalently integrated into the silica matrix, imparting novel optical or electronic functionalities to the resulting hybrid material.

Nanofabrication: Employing derivatives of the compound in particle lithography techniques to create nanopatterned surfaces. researchgate.net Such surfaces can serve as templates for the directed assembly of other nanoscale components, enabling the bottom-up fabrication of complex nanodevices.

Potential as a Precursor or Linker for Biomolecule Synthesis and Related Research

Organosilanes are widely used to functionalize surfaces for the immobilization of biomolecules, forming the basis of many biosensors, diagnostic arrays, and biocompatible coatings. researchgate.netnih.gov The bifunctional nature of this compound—a reactive silane (B1218182) head and a modifiable organic tail—makes it a promising precursor for creating novel bioconjugation linkers. symeres.com

Future research avenues include:

Surface Functionalization for Biosensors: After conversion to an alkoxysilane, the compound could be used to coat silicon-based sensor surfaces (e.g., photonic ring resonators). nih.gov The terminal alkyne (after deprotection) is an ideal handle for "click" chemistry (copper-catalyzed azide-alkyne cycloaddition), allowing for the highly efficient and specific attachment of azide-modified proteins, DNA, or antibodies. nih.gov

Functionalized Nanoparticles for Bioimaging: Integrating the compound into silica or silicate (B1173343) nanoparticles to serve as a covalent linker for fluorescent dyes or targeting ligands. researchgate.net The rigid spacer provided by the phenylethynyl group can help to minimize quenching effects between the nanoparticle and the attached biomolecule.

Drug Delivery Systems: Using the molecule as a building block for hybrid drug delivery vehicles. The silane portion can form a stable silica-based core, while the organic tail can be functionalized to attach drugs and targeting moieties. Cleavable versions of such linkers are a major area of research. symeres.com

Table 2: Potential Roles in Bioconjugation

| Component of the Molecule | Function | Potential Application |

|---|---|---|

| Trimethylsilyl Group | Precursor to a surface-reactive group (e.g., silanol, alkoxysilane) | Anchoring the linker to inorganic substrates like glass, silica, or silicon oxide. researchgate.netnih.gov |

| Phenylethynyl Moiety | Rigid spacer | Prevents steric hindrance and unwanted interactions between the surface and the attached biomolecule. |

| Terminal Alkyne (after deprotection) | Reactive handle for conjugation | Covalent attachment of azide-modified biomolecules via "click" chemistry. nih.gov |

| Pentyl Group | Modulator of physical properties | Influences solubility and the packing density of self-assembled monolayers. |

Applications in Advanced Analytical Chemistry Methodologies

The distinct chemical properties of this compound lend it to potential applications in the development of new analytical tools, particularly in separation science and surface analysis.

Prospective research directions are:

Chromatography Stationary Phases: Covalently bonding the molecule to silica particles to create a novel stationary phase for high-performance liquid chromatography (HPLC). researchgate.net The combination of the aromatic ring, alkyne unit, and aliphatic chain would offer unique selectivity for separating complex mixtures of analytes based on a combination of π-π, hydrophobic, and shape-selective interactions.

Surface-Enhanced Raman Spectroscopy (SERS): Using SAMs of the compound on SERS-active substrates (e.g., gold or silver nanoparticles) to create a well-defined surface for probing specific molecular interactions. The alkyne bond has a strong and distinct Raman signal, which could serve as an internal standard or reporter.

Quantitative Surface Analysis: Developing robust analytical protocols using techniques like X-ray Photoelectron Spectroscopy (XPS) and Total Reflection X-ray Fluorescence (TXRF) to precisely quantify the surface coverage and orientation of the molecule in SAMs. acs.org Such methods are crucial for understanding and optimizing the performance of functionalized surfaces in sensors and electronic devices. Advanced techniques like oxidative dissociation could also be employed for detailed structural characterization of the monolayer. acs.org

A variety of analytical methods, including Gas Chromatography (GC), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy, are essential for the characterization of organosilane compounds and materials derived from them. alfa-chemistry.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic protocols for preparing Trimethyl((4-pentylphenyl)ethynyl)silane, and how can purity be ensured?

- Methodological Answer : The compound is typically synthesized via Pd-catalyzed Sonogashira cross-coupling. A representative procedure involves reacting 1-iodo-4-pentylbenzene with trimethylsilylacetylene using Pd(PPh₃)₂Cl₂ (5 mol%), CuI (10 mol%), and PPh₃ in CH₂Cl₂ under N₂. After 16 hours, the crude product is extracted with CH₂Cl₂, dried over MgSO₄, and purified via flash chromatography (SiO₂, PE/EtOAc 95:5), yielding 97% pure product .

- Key Data :

- Yield: 97%

- Purity Check: ¹H NMR (δ = 0.24 ppm, s, 9H for Si(CH₃)₃; aromatic protons at 6.80–7.39 ppm) .

Q. How can spectroscopic techniques (NMR, IR, MS) be applied to characterize this compound?

- Methodological Answer :

- ¹H/¹³C NMR : The trimethylsilyl group appears as a singlet at δ = 0.24 ppm (¹H) and δ = 0.0 ppm (¹³C). Aromatic protons (4-pentylphenyl) show doublets at δ = 6.80–7.39 ppm (J = 8.5 Hz) .

- IR : Key peaks include ν = 2155 cm⁻¹ (C≡C stretch) and 1245 cm⁻¹ (Si-C) .

- HRMS : Calculated [M]⁺ = 204.0970; observed 204.0968 (error: -0.0002) .

Advanced Research Questions

Q. What role does the trimethylsilyl group play in modulating reactivity for cross-coupling or polymerization?

- Methodological Answer : The trimethylsilyl group acts as a steric and electronic modulator. For example, in Pd-catalyzed Suzuki–Miyaura cross-coupling, it stabilizes ethynyl intermediates while allowing selective deprotection (e.g., TMS removal with K₂CO₃/MeOH) for polymer synthesis. This enables controlled integration into π-conjugated systems or pillararene frameworks .

- Case Study : Ethynyl-TMS groups in block copolymers (e.g., PBAB) enhance thermal cross-linking efficiency by facilitating alkyne-alkyne coupling at 200°C, as confirmed by TGA and DSC .

Q. How can contradictions in spectral data or synthetic yields be resolved during method optimization?

- Methodological Answer :

- Spectral Discrepancies : Compare observed peaks with literature (e.g., δ = 0.24 ppm for TMS vs. δ = 0.18 ppm in nitro-substituted analogs ). Adjust for substituent effects (e.g., electron-withdrawing groups deshield adjacent protons).

- Yield Variability : Optimize catalyst loading (e.g., 5–10 mol% Pd) and solvent polarity (CH₂Cl₂ vs. THF) to mitigate side reactions like homocoupling .

Q. What strategies are used to incorporate this compound into advanced materials, and how do structural modifications affect properties?

- Methodological Answer :

- Polymer Design : Copolymerize with carbazole monomers via anionic polymerization (e.g., K-naphthalenide in THF at -78°C) to create thermally cross-linkable triblock copolymers. Post-polymerization deprotection of TMS groups generates reactive ethynyl moieties for network formation .

- Structure–Property Link : Elongated pentyl chains enhance solubility in nonpolar solvents (e.g., hexane), while ethynyl-TMS groups improve thermal stability (Td > 300°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.